molecular formula C19H18ClFN4O3S B10969832 N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10969832
M. Wt: 436.9 g/mol
InChI Key: QSYGGPFMAOPFNZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. Common reagents include hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, typically using thiols or disulfides.

    Attachment of the Acetamide Group: This step involves the acylation of the triazole ring with an acyl chloride or anhydride.

    Substitution on the Phenyl Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H18ClFN4O3S

Molecular Weight

436.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H18ClFN4O3S/c1-25-18(11-4-7-15(27-2)16(8-11)28-3)23-24-19(25)29-10-17(26)22-12-5-6-14(21)13(20)9-12/h4-9H,10H2,1-3H3,(H,22,26)

InChI Key

QSYGGPFMAOPFNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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